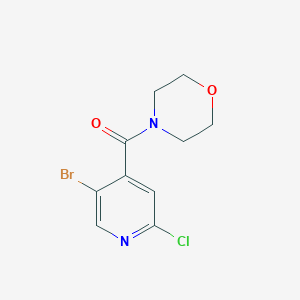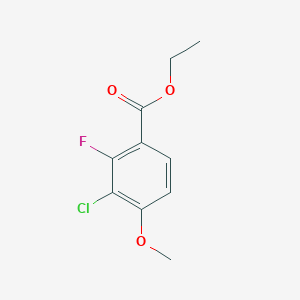![molecular formula C42H62N24O13 B6290479 Dodecamethylbambus[6]uril hydrate, bu[6] CAS No. 1227292-62-7](/img/structure/B6290479.png)
Dodecamethylbambus[6]uril hydrate, bu[6]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecamethylbambusuril hydrate, bu, is a macrocycle composed of 12 methyl groups that encloses six benzene rings. It is a new macrocyclic compound which is able to bind anions with high affinity and selectivity .
Molecular Structure Analysis
The molecular formula of Dodecamethylbambusuril hydrate, bu is C42H60N24O12 . The molecular weight is 1093.08 . The compound is a white powder .Physical And Chemical Properties Analysis
Dodecamethylbambusuril hydrate, bu is a white powder . It has a molecular weight of 1093.08 . The melting point is greater than 300 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Dodecamethylbambus[6]uril Hydrate (BU[6]) Applications
Anion Binding and Selectivity: BU[6] is recognized for its ability to bind anions with high affinity and selectivity. This property is crucial for applications in ion chromatography , sensor development , and waste water treatment where specific anion recognition is required .
Supramolecular Hydrogelation: The compound has been used in hydrogel formation triggered via host-guest anion recognition. This application is significant in fields like biomedical engineering for creating scaffolds in tissue engineering or as a medium for controlled drug release .
Molecular Dynamics Simulations: BU[6] has been studied in molecular dynamics (MD) simulations, which are essential for understanding its behavior in aqueous solutions. This application aids in computational chemistry and material science research .
Carbon Capture and Energy Storage: The compound’s porous nature makes it a candidate for applications in carbon capture technologies and energy storage systems , contributing to environmental sustainability efforts .
Design of Porous Solid Materials: BU[6] serves as a platform for designing new porous solid materials with potential applications in gas storage , separation technologies , and as catalysts or catalyst supports .
Safety and Hazards
The product is not classified according to the CLP regulation . Precautionary statements include avoiding contact with eyes, skin, or clothing, wearing protective gloves/clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, storing in a well-ventilated place, keeping the container tightly closed, and disposing of contents/container in accordance with local/regional/national/international regulations .
Wirkmechanismus
Target of Action
Dodecamethylbambus6uril hydrate, also known as BU6, is a new macrocyclic compound . Its primary targets are anions , which it binds with high affinity and selectivity .
Mode of Action
BU6 interacts with its targets, the anions, by forming a complex . This interaction results in the anions being tightly bound within the macrocyclic structure of BU6, leading to changes in the anions’ behavior and properties .
Biochemical Pathways
The exact biochemical pathways affected by BU6 to bind anions with high affinity and selectivity suggests that it may influence pathways where these anions play a crucial role.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of BU6
Result of Action
The binding of anions by BU6 can result in the formation of stable complexes . This can lead to changes in the properties and behavior of the anions, potentially influencing various molecular and cellular processes.
Action Environment
The action, efficacy, and stability of BU6 can be influenced by various environmental factors. For instance, the presence of different types of anions in the environment can affect the binding affinity and selectivity of BU[6] . Furthermore, factors such as pH and temperature may also influence the stability and action of BU6.
Eigenschaften
IUPAC Name |
(4R,8S,12S,16R,20R,24S,28S,32R,36R,40S,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H60N24O12.H2O/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73;/h19-30H,13-18H2,1-12H3;1H2/t19-,20+,21-,22+,23+,24-,25+,26-,27-,28+,29-,30+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEXZVALXPVGNG-CTBRYOFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2[C@@H](N(C1=O)C)N3CN4[C@H]5[C@H](N(C(=O)N5C)C)N(C4=O)CN6[C@@H]7[C@@H](N(C(=O)N7C)C)N(C6=O)CN8[C@H]9[C@H](N(C(=O)N9C)C)N(C8=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN1[C@H]4[C@H](N(C(=O)N4C)C)N(C1=O)CN2C3=O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62N24O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1111.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R,8S,12S,16R,20R,24S,28S,32R,36R,40S,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone;hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[S(R)]-N-[(S)-[3,5-bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290397.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6290417.png)
![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290421.png)
![[S(R)]-N-[(1R)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290434.png)
![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290439.png)
![[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290445.png)
![[S(R)]-N-[(S)-[2-(dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6290456.png)
![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290470.png)
![[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290485.png)


![[S(R)]-N-[(1S)-2-(diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290505.png)

